Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)- is a steroidal compound that plays a significant role in various biochemical processes. It is a metabolite of corticosterone and is typically elevated in the liver. This compound is involved in the regulation of energy homeostasis and immune responses through its interaction with specific receptors and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)- involves the conversion of corticosterone through a series of oxidation and reduction reactions. The in vivo conversion of corticosterone to this compound proceeds via the aldehyde intermediate 11b-hydroxy-3,20-dioxopregn-4-en-21-al. Cytochrome P450 3A4 (CYP3A4) is known to convert corticosterone to this intermediate .
Industrial Production Methods:
Properties
CAS No. |
75879-79-7 |
---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-hydroxy-2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetic acid |
InChI |
InChI=1S/C21H30O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-18,23-24H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,18?,20-,21-/m0/s1 |
InChI Key |
NCZRCNAAHNGILW-WVQAOHMYSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(C(=O)O)O)C)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(C(=O)O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(C(=O)O)O)C)O |
Synonyms |
11β,20-Dihydroxy-3-oxopregn-4-en-21-oic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.